molecular formula C16H12F3N3O2 B2447634 N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1798704-39-8

N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2447634
CAS No.: 1798704-39-8
M. Wt: 335.286
InChI Key: QAXXVTNLCQPCCM-UHFFFAOYSA-N
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Description

N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups enable it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-24-13-7-3-2-5-10(13)12(9-20)22-15(23)11-6-4-8-21-14(11)16(17,18)19/h2-8,12H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXXVTNLCQPCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=C(N=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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